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molecular formula C12H8BaN2O6 B8118042 Barium o-Nitrophenolate

Barium o-Nitrophenolate

Cat. No. B8118042
M. Wt: 413.53 g/mol
InChI Key: DKSQXMJXLLDRMH-UHFFFAOYSA-L
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Patent
US04812495

Procedure details

Heat 3 liters of distilled water in a 4 liter flask to 75° C. on a steam bath. Add 16.67 g of barium hydroxide [Ba(OH)2.H2O] and 21.67 g of o-nitrophenol. Stir vigorously for 1 hour at 75° C. and let stand overnight at room temperature. Decant to another flask, heat to 75° C., add 4.17 g of o-nitrophenol, stir and let stand overnight at room temperature. Decant and filter on a Buchner funnel through Whatman No. 4 paper and adjust the filtrate to 3 liters with distilled water.
Quantity
16.67 g
Type
reactant
Reaction Step One
Quantity
21.67 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Ba+2:2].[OH-].[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13])([O-:6])=[O:5]>O>[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O-:13])([O-:6])=[O:5].[Ba+2:2].[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O-:13])([O-:6])=[O:5] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
16.67 g
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
Quantity
21.67 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
Stir vigorously for 1 hour at 75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
let stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Decant to another flask
TEMPERATURE
Type
TEMPERATURE
Details
heat to 75° C.
ADDITION
Type
ADDITION
Details
add 4.17 g of o-nitrophenol
STIRRING
Type
STIRRING
Details
stir
WAIT
Type
WAIT
Details
let stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Decant
FILTRATION
Type
FILTRATION
Details
filter on a Buchner funnel through Whatman No

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)[O-].[Ba+2].[N+](=O)([O-])C1=C(C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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